![molecular formula C43H64N8O13 B1242752 N-(3-methylbutanoyl)-L-phenylalanyl-N-[(3R,6S,9S,14S,17S,18R)-6-(2-amino-2-oxoethyl)-3,18-dimethyl-9,14-bis(2-methylpropyl)-2,5,8,11,12,13,16-heptaoxo-1-oxa-4,7,10,15-tetraazacyclooctadecan-17-yl]-L-threoninamide](/img/structure/B1242752.png)
N-(3-methylbutanoyl)-L-phenylalanyl-N-[(3R,6S,9S,14S,17S,18R)-6-(2-amino-2-oxoethyl)-3,18-dimethyl-9,14-bis(2-methylpropyl)-2,5,8,11,12,13,16-heptaoxo-1-oxa-4,7,10,15-tetraazacyclooctadecan-17-yl]-L-threoninamide
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Overview
Description
YM-47142 is a 18-membered cyclodepsipeptide isolated from the culture broth of Flexibacter. It exhibits potent inhibitory activity against human leukocyte elastase (EC 6.5.1.1.). It has a role as a metabolite, an antimicrobial agent and an EC 3.4.21.37 (leukocyte elastase) inhibitor. It is a cyclodepsipeptide and a macrocycle.
Scientific Research Applications
Compound Structure and Properties
This compound, due to its complex structure, is related to various fields in chemical and pharmaceutical research. For instance, Djigoué et al. (2012) studied similar androsterone derivatives, emphasizing their typical steroid shape and biological applications, particularly in hormone-related pathways (Djigoué et al., 2012).
Synthesis and Derivatives
The synthesis techniques and derivatives of similar complex compounds have been extensively explored. Stoodley and Watson (1975) detailed the preparation of complex penicillin derivatives, providing insights into methodologies that could be applicable to the synthesis of the compound (Stoodley & Watson, 1975).
Biological Activities
Compounds with similar structures have been investigated for their biological activities. For example, Hovinen et al. (1998) studied the detoxification processes of chlorambucil, a drug used in chemotherapy, which shares structural similarities with our compound of interest (Hovinen, Silvennoinen, & Vilpo, 1998).
Potential Pharmaceutical Applications
The compound's structure suggests potential applications in pharmaceuticals, particularly in the development of new drugs and therapies. Research on similar structures, like the work of Wagner et al. (1999) on hapalosin and its analogs, indicates the importance of such compounds in drug discovery (Wagner, Gonzalez, Tran Hun Dau, & Zhu, 1999).
properties
Product Name |
N-(3-methylbutanoyl)-L-phenylalanyl-N-[(3R,6S,9S,14S,17S,18R)-6-(2-amino-2-oxoethyl)-3,18-dimethyl-9,14-bis(2-methylpropyl)-2,5,8,11,12,13,16-heptaoxo-1-oxa-4,7,10,15-tetraazacyclooctadecan-17-yl]-L-threoninamide |
---|---|
Molecular Formula |
C43H64N8O13 |
Molecular Weight |
901 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S,3R)-1-[[(3R,6S,9S,14S,17S,18R)-6-(2-amino-2-oxoethyl)-3,18-dimethyl-9,14-bis(2-methylpropyl)-2,5,8,11,12,13,16-heptaoxo-1-oxa-4,7,10,15-tetrazacyclooctadec-17-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C43H64N8O13/c1-20(2)15-27-35(55)36(56)42(62)49-28(16-21(3)4)38(58)48-30(19-31(44)53)37(57)45-23(7)43(63)64-25(9)34(41(61)47-27)51-40(60)33(24(8)52)50-39(59)29(46-32(54)17-22(5)6)18-26-13-11-10-12-14-26/h10-14,20-25,27-30,33-34,52H,15-19H2,1-9H3,(H2,44,53)(H,45,57)(H,46,54)(H,47,61)(H,48,58)(H,49,62)(H,50,59)(H,51,60)/t23-,24-,25-,27+,28+,29+,30+,33+,34+/m1/s1 |
InChI Key |
WDOYVAJHZHVZQI-KNFAUAPHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)C(=O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)C)CC(=O)N)CC(C)C)CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CC(C)C |
Canonical SMILES |
CC1C(C(=O)NC(C(=O)C(=O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C)CC(=O)N)CC(C)C)CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CC(C)C |
synonyms |
YM 47142 YM-47142 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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